![molecular formula C12H11NS B7764390 2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B7764390.png)
2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol involves several steps, each requiring specific reaction conditions and reagents. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst choice, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, this compound is employed to investigate cellular processes and molecular interactions. It may serve as a probe or inhibitor in biochemical assays.
Medicine: In medicine, this compound has potential therapeutic applications. It may be studied for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for enhancing the performance of various products.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research, industry, and medicine. Its unique properties and wide range of applications make it a valuable subject of study and development. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can harness its full potential for various purposes.
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAHZZJVBJVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=CC=CC=C23)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C(=NC3=CC=CC=C23)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764309.png)
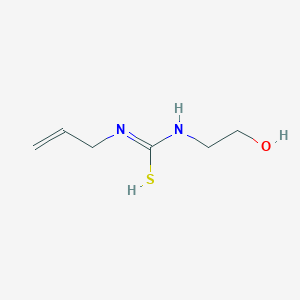
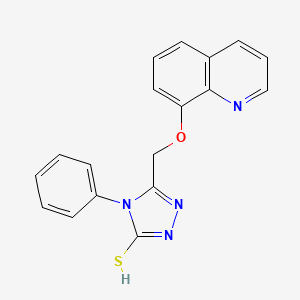
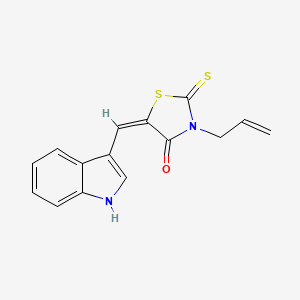

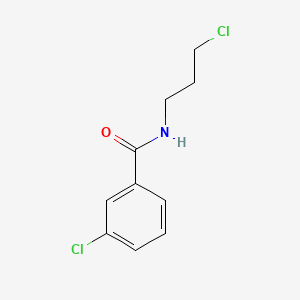
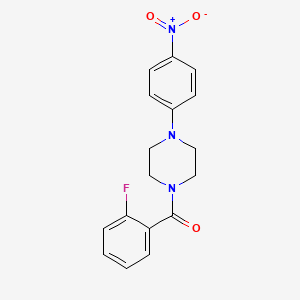
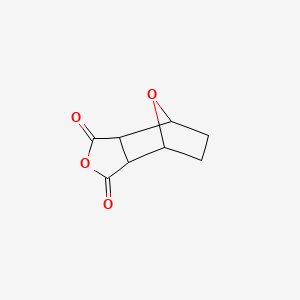
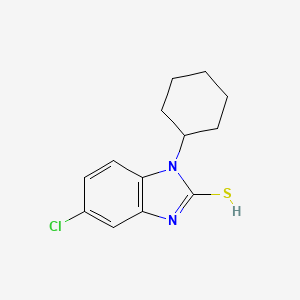
![2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7764376.png)
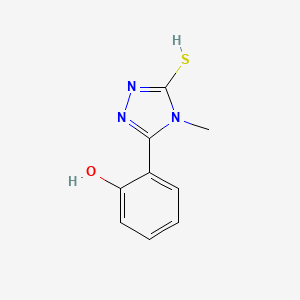
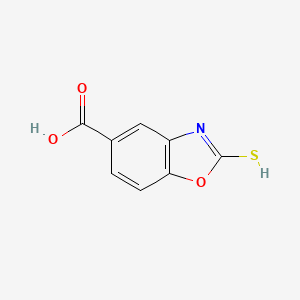
![[2-(1-Adamantyloxy)ethyl]amine hydrobromide](/img/structure/B7764410.png)
![1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B7764412.png)
